

cibinetide batch-to-batch variability testing

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Compound Focus: Cibinetide

CAS No.: 1208243-50-8

Cat. No.: S523699

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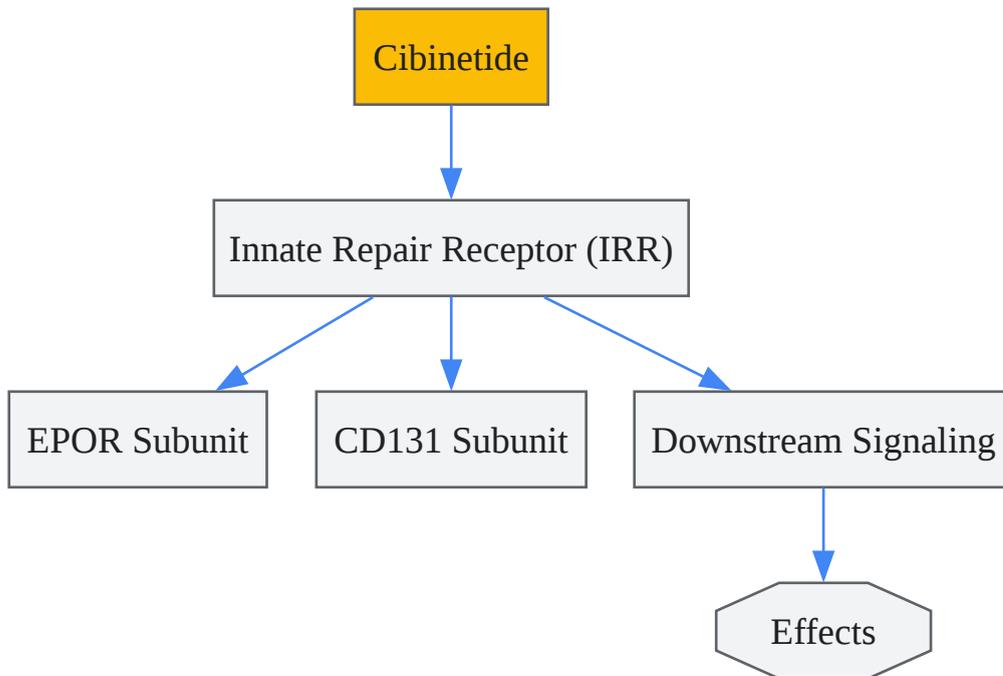
Cibinetide (ARA290) Basic Information

For any batch quality assessment, confirming the fundamental identity and purity of the peptide is the first step. The table below summarizes its core characteristics:

Property	Specification
IUPAC Name	Cibinetide (also known as ARA290) [1] [2]
Sequence	Pyr-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser [1] [2]
Sequence Shortening	Pyr-EQLERALNSS [2]
Molecular Formula	C ₅₁ H ₈₄ N ₁₆ O ₂₁ [1] [2]
Molecular Weight	1257.3 g/mol [1] [2]
CAS Number	1208243-50-8 [1] [2]
Peptide Purity (HPLC)	Often >95% (e.g., 95.78% cited by one supplier) [2]
Appearance	White to off-white powder [1]

Mechanism of Action & Experimental Workflow

Understanding **cibinetide**'s mechanism is crucial for designing relevant bioassays to confirm the biological consistency between batches.

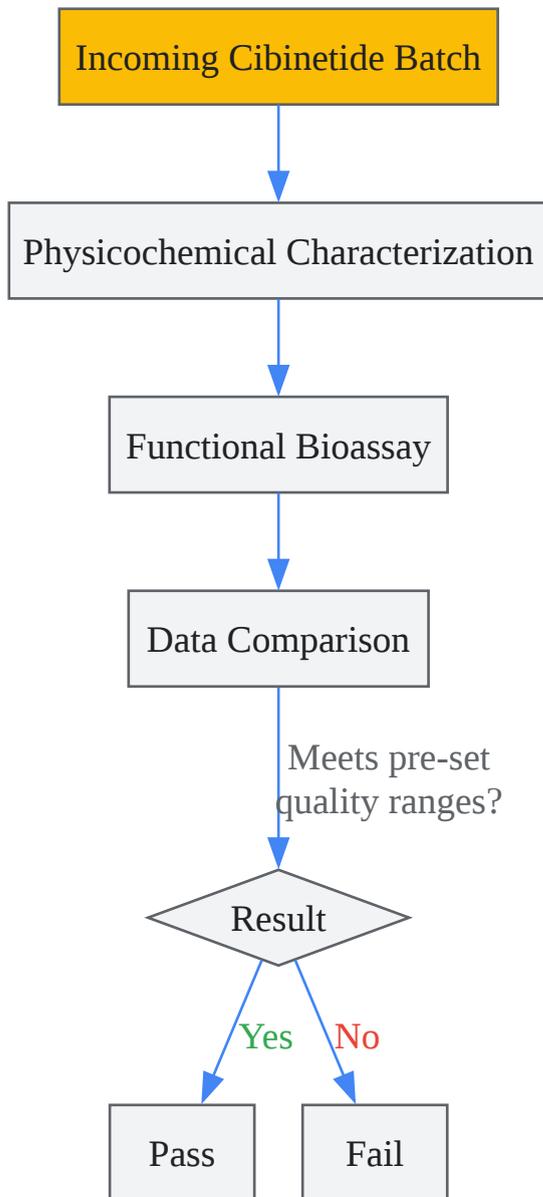


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The diagram above shows that **cibinetide** selectively activates the Innate Repair Receptor (IRR), a heteromer composed of the erythropoietin receptor (EPOR) and the β -common receptor (CD131) [3] [4]. This activation triggers specific downstream signaling events:

- **JAK2/STAT Pathway:** Activation of the IRR leads to the phosphorylation of JAK2 and STAT proteins, initiating a tissue-protective gene expression profile [3].
- **Inhibition of NF- κ B:** A key anti-inflammatory mechanism of **cibinetide** is the suppression of the NF- κ B pathway, particularly reducing the activity of the p65 subunit. This leads to decreased transcription of pro-inflammatory cytokines like TNF, IL-1 β , and IL-6 [3].
- **Functional Outcomes:** The resulting biological effects are **anti-inflammatory**, **anti-apoptotic** (cell protection), and **tissue-reparative**, including observed nerve regeneration [3] [5] [4].

Based on this mechanism, you can design an experimental workflow to characterize new batches, as shown below.



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Proposed Batch Consistency Testing Strategy

Since direct data on **cibinetide** variability is unavailable, the following strategy is proposed based on general principles for peptide quality control and the specific biology of **cibinetide**.

Physicochemical Characterization

This ensures the primary quality and identity of the peptide.

Test	Method	Acceptance Criterion (Example)
Identity (Mass)	Mass Spectrometry (MS)	Molecular weight confirmation (1257.3 Da) [1] [2]
Identity (Sequence)	HPLC co-elution with a reference standard	>95% purity [2]
Purity & Impurities	Reverse-Phase HPLC	Single main peak; report and control related substances
Amino Acid Analysis	Hydrolysis & HPLC	Composition matches theoretical sequence [2]
Water Content	Karl Fischer Titration	≤10% (for lyophilized powder)
Sterility	USP <71>	Sterile (if required for formulation)

Functional Bioassays

These tests confirm that the batch is biologically active and consistent.

- **Cell-Based Assay (Anti-inflammatory Activity)**
 - **Protocol:** Use primary macrophages (e.g., from mouse bone marrow) or a macrophage cell line. Pre-treat cells with different concentrations of the **cibinotide** batch (e.g., 1-100 nM) for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL) for 6-24 hours [3].
 - **Readout:** Measure the reduction in the production of pro-inflammatory cytokines (TNF- α , IL-6) in the supernatant using ELISA. A consistent **dose-dependent inhibition** compared to a reference standard should be observed [3].
- **Cell-Based Assay (Cell Signaling)**
 - **Protocol:** Use a cell line expressing the IRR (EPOR and CD131). Stimulate with the **cibinotide** batch for 15-30 minutes.
 - **Readout:** Analyze cell lysates via Western Blot to detect phosphorylation of JAK2 or STAT5 [3]. This directly confirms activation of the intended signaling pathway.
- **In-Vivo Efficacy Model (For Higher-Throughput Screening)**
 - **Model:** Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice [3].

- **Protocol:** Once colitis is established (e.g., after 7 days of DSS), administer the test **cibinetide** batch intraperitoneally daily (e.g., at a research dose). Compare against a vehicle control and a batch with known efficacy.
- **Key Metrics:** Monitor weight loss, disease activity index, and survival. A good batch will show significant **amelioration of clinical symptoms** [3].

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility and storage protocol for cibinetide? Cibinetide is typically supplied as a lyophilized powder. It is soluble in water (≥ 66.67 mg/mL) and aqueous solutions at basic pH (e.g., 0.1 M NaOH) [1]. For long-term storage, keep the powder at or below -20°C in a sealed container, protected from moisture. Prepare fresh solutions promptly for experiments [1] [2].

Q2: Does cibinetide have erythropoietic (blood-forming) effects? No. A key characteristic of **cibinetide** is that it is a **non-erythropoietic** EPO derivative. It is engineered to activate the tissue-protective IRR without stimulating the EPOR homodimer responsible for red blood cell production. Clinical studies confirm no significant changes in hemoglobin levels after treatment [3] [5] [4].

Q3: What are the reported safety and tolerability profiles of cibinetide in clinical trials? In human trials (e.g., for diabetes neuropathy and sarcoidosis), subcutaneous **cibinetide** was generally well-tolerated. Reported adverse events were mild and included transient headache, dizziness, mild nausea, and injection site reactions. No serious drug-related adverse events or anti-**cibinetide** antibodies were reported in these studies [5] [6] [4].

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